molecular formula C20H13ClN2O4 B3048124 N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide CAS No. 157488-08-9

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide

Cat. No. B3048124
CAS RN: 157488-08-9
M. Wt: 380.8 g/mol
InChI Key: GCVALLOIGOWGLT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide works by binding to the active site of PARP, preventing it from carrying out its normal functions. This leads to the accumulation of DNA damage, which can ultimately result in cell death. This compound is a selective inhibitor of PARP, meaning that it does not affect other enzymes or processes in the cell.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects on cells and tissues. Its inhibition of PARP can lead to increased DNA damage, which can trigger programmed cell death (apoptosis) or other cellular responses. This compound has also been shown to have anti-inflammatory effects, and to modulate the immune response in various ways.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of PARP, meaning that its effects can be specifically attributed to PARP inhibition. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, this compound does have some limitations, including its potential toxicity and the fact that its effects on cells may be influenced by other factors such as the presence of other drugs or compounds.

Future Directions

There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide and its applications. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of research is the use of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Finally, there is interest in exploring the potential use of this compound in treating other conditions, such as neurodegenerative diseases or autoimmune disorders.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide has been used extensively in scientific research to study the role of PARP in various cellular processes. PARP is involved in DNA repair, cell death and survival, and other processes, and its inhibition by this compound can have a range of effects on these processes. This compound has been used to study the effects of PARP inhibition on cancer cells, as well as on the immune system and inflammation.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-15-9-10-18(17(12-15)19(24)13-5-2-1-3-6-13)22-20(25)14-7-4-8-16(11-14)23(26)27/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVALLOIGOWGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251727
Record name N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157488-08-9
Record name N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157488-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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